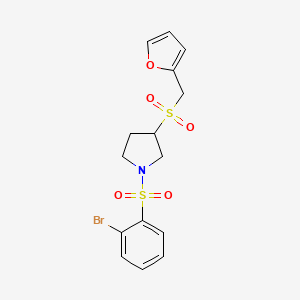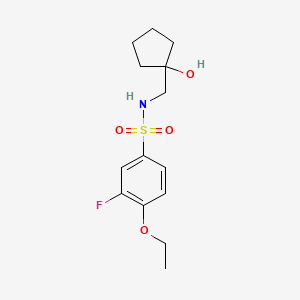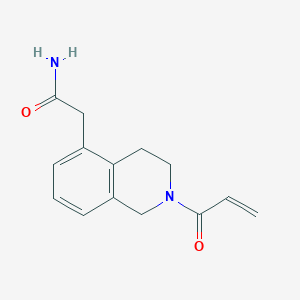![molecular formula C15H14N4O4S B2366128 3-(2-(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 2210052-44-9](/img/structure/B2366128.png)
3-(2-(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-(2-(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a multifaceted chemical structure featuring the presence of diverse functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one generally involves multiple stepwise reactions. The process starts with the preparation of benzo[d]oxazol-2(3H)-one, which can be achieved through cyclization reactions. The thiadiazole moiety is typically introduced via nucleophilic substitution reactions, utilizing appropriate thiadiazole precursors. The final assembly of the compound involves the connection of the pyrrolidinyl group and oxoethyl chain under controlled reaction conditions, such as specific temperatures and pH levels, to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound requires optimized reaction conditions to ensure high yield and purity. Process intensification techniques such as continuous flow chemistry may be employed to streamline the synthesis, reduce reaction times, and improve scalability. Efficient purification methods, including recrystallization and chromatography, are crucial to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions:
3-(2-(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one: can undergo a variety of chemical reactions, including:
Oxidation: : The presence of the thiadiazole ring allows for oxidative transformations, potentially leading to sulfoxide or sulfone derivatives.
Reduction: : The compound may undergo reduction reactions to modify the oxoethyl group or other reducible functionalities.
Substitution: : Nucleophilic or electrophilic substitution reactions can be employed to introduce additional functional groups onto the benzo[d]oxazol-2(3H)-one or pyrrolidinyl moieties.
Common Reagents and Conditions: Common reagents used in these reactions include:
Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA)
Reducing agents such as sodium borohydride or lithium aluminum hydride
Nucleophiles and electrophiles specific to the desired substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific transformations. For instance, oxidation may yield sulfoxide or sulfone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound's versatility.
Wissenschaftliche Forschungsanwendungen
3-(2-(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one: has a wide range of applications in scientific research:
Chemistry: : Utilized in the development of new synthetic methodologies and as a building block for more complex molecules.
Biology: : Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: : Explored for its therapeutic potential in drug discovery, particularly targeting diseases related to its molecular targets.
Industry: : Employed in the production of advanced materials and polymers due to its unique chemical properties.
Wirkmechanismus
The compound exerts its effects through specific molecular interactions with biological targets. Its mechanism of action may involve binding to enzymes or receptors, modulating their activity. The presence of the thiadiazole ring and pyrrolidinyl moiety suggests potential interactions with proteins and nucleic acids, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
3-(2-(3-(chloropyridin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one: : A structurally similar compound with a chloropyridinyl group instead of the thiadiazole ring.
3-(2-(3-(phenylpyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one: : Features a phenylpyrrolidinyl moiety, differing from the thiadiazole functionality.
3-(2-(3-(methylthiadiazol-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one: : Contains a methylthiadiazole group, offering slight variations in chemical properties.
Uniqueness: The distinctiveness of 3-(2-(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one lies in its unique combination of functional groups, which imparts specific chemical reactivity and potential biological activity, distinguishing it from its analogs.
That should give you a comprehensive overview. Is there anything else you'd like to explore about this fascinating compound?
Eigenschaften
IUPAC Name |
3-[2-oxo-2-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4S/c20-14(9-19-11-3-1-2-4-12(11)23-15(19)21)18-6-5-10(8-18)22-13-7-16-24-17-13/h1-4,7,10H,5-6,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDZHNKRVDLWBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)CN3C4=CC=CC=C4OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide](/img/structure/B2366047.png)
![N-[2-[4-(4-Methoxyphenoxy)phenyl]ethyl]prop-2-enamide](/img/structure/B2366049.png)
![Methyl 2-[cyanomethyl-[2-(3-fluorophenyl)acetyl]amino]acetate](/img/structure/B2366051.png)
![2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B2366054.png)
![2-((2-chlorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2366055.png)
![N-(2-chlorobenzyl)-2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2366057.png)
![N-[(4-tert-butylphenyl)(cyano)methyl]-2-(2,3-dihydro-1H-isoindol-2-yl)acetamide](/img/structure/B2366059.png)
![N-(5-chloro-2-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2366060.png)
![3-[4-(Aminomethyl)-1,3-thiazol-2-yl]-4-methylaniline dihydrochloride](/img/structure/B2366061.png)
![5-Oxo-5-{3-oxo-2-[2-oxo-2-(2-phenoxyethoxy)ethyl]-1-piperazinyl}pentanoic acid](/img/structure/B2366062.png)

![azepan-1-yl(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B2366064.png)
